molecular formula C5H4BrNO B085227 5-Bromo-2-hydroxypyridine CAS No. 13466-38-1

5-Bromo-2-hydroxypyridine

Cat. No. B085227
CAS RN: 13466-38-1
M. Wt: 174 g/mol
InChI Key: NDMZZQRNZFWMEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-hydroxypyridine derivatives has been explored through various methods. A notable approach involves the direct bromination of 2,2′-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of the corresponding acid chlorides (Romero & Ziessel, 1995). Another efficient synthesis route uses Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or related derivatives to obtain 5-bromo-2,2'-bipyridines and bipyrimidines (Schwab, Fleischer, & Michl, 2002).

Molecular Structure Analysis

The crystal structure of related bromo-hydroxypyridines exhibits interesting features such as hydrogen and halogen bonding. For example, 2-bromo-4-hydroxypyridine shows both the 4-hydroxypyridine and 4-pyridone tautomers, with hydrogen bonding linking molecules into chains and halogen bonds facilitating layer formation (Monroe & Turnbull, 2019).

Chemical Reactions and Properties

Brominated pyridines, including 5-bromo-2-hydroxypyridine, show reactivity that is conducive to further functionalization. The bromine atom in such compounds can participate in various coupling reactions, allowing for the synthesis of a broad range of pyridine derivatives. The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine, for instance, opens pathways for the generation of functionalized pyridines through reactions with different electrophiles (Song et al., 2004).

Scientific Research Applications

  • Oligomerization and Folding Behavior : 5-Bromo-2-hydroxypyridine has been used in the oligomerization process through a CuI catalyzed one-pot condensation tactic. A series of oligopyridones synthesized from this process exhibit folded conformations in polar aprotic solvents, which were confirmed using various spectroscopic techniques (Liang, Wang, & Leung, 2009).

  • Preparation of Metal-Complexing Molecular Rods : Efficient synthesis methods have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines using 5-Bromo-2-hydroxypyridine. These compounds are useful in preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • DNA Photocleavage in Medical Applications : Studies have shown that Ru(bpy)2(R-OQN) complexes, where R-OQN includes 5-bromo-8-oxyquinolate, can generate hydroxyl radicals and effectively cleave DNA upon visible light irradiation. This opens new applications in biology and medicine, such as in photodynamic therapy (Zhang et al., 2016).

  • Biodegradation Studies : The biodegradation of 2-hydroxypyridine, which is closely related to 5-Bromo-2-hydroxypyridine, was studied in Burkholderia sp. strain MAK1. This study contributes to understanding the biodegradation pathways of pyridine derivatives in nature and may have implications for environmental remediation processes (Petkevičius et al., 2018).

  • Radiosensitization in Clinical Oncology : 5-Bromo-2-hydroxypyridine derivatives like 5-bromo-2'-deoxyuridine (BUDR) have been studied as S-phase-specific radiosensitizers in tumor treatment. These compounds have shown positive antiproliferative effects in various human tumors, indicating their potential in clinical cancer therapy (Kinsella, 1992).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Bromo-2-hydroxypyridine . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for 5-Bromo-2-hydroxypyridine were not found in the search results, the compound’s use as a pharmaceutical intermediate suggests potential applications in drug synthesis and medicinal chemistry .

properties

IUPAC Name

5-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMZZQRNZFWMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344792
Record name 5-Bromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxypyridine

CAS RN

13466-38-1
Record name 5-Bromo-2-hydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13466-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
E Spinner, JCB White - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
The ultraviolet and infrared spectra and the ionisation constants of the title compounds containing substituents (3-, 4-, 5-, and 6-Me; 3- and 5-Cl; 3,5-Cl2; 3- and 5-Br; 3,5-Br2; 5-I; 3,5-I2; 3…
Number of citations: 36 pubs.rsc.org
E Spinner - Spectrochimica Acta Part A: Molecular Spectroscopy, 1986 - Elsevier
… The spectrum of 5-bromo-2hydroxypyridine in dioxane is very similar to that of the 5-chloro compound, except for small (expected) bathochromic shifts; the ratio pyridone/pyridol is …
Number of citations: 7 www.sciencedirect.com
高橋酉蔵, 神代昭 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
… acid at 20~25 for 34 hours and heating on a boiling water bath for 4 hours, the oxazole ring was opened and (VII) was hydrolyzed to 3— benzamido~5~bromo—2—hydroxypyridine (VIII…
Number of citations: 3 jlc.jst.go.jp
CK Liang, PS Wang, M Leung - Tetrahedron, 2009 - Elsevier
… The oligomerization of 5-bromo-2-hydroxypyridine through a CuI catalyzed one-pot condensation tactics was developed. A series of oligopyridones, from dipyridione to penta-pyridone, …
Number of citations: 8 www.sciencedirect.com
YK Jeon, JY Lee, SE Kim, WS Kim - The Journal of Organic …, 2020 - ACS Publications
… A solution of 5-bromo-2-hydroxypyridine (1 g, 5.75 mmol), TsCl (1.32 g, 6.90 mmol), Et 3 N (1.6 mL, 11.50 mmol), and 4-dimethylaminopyridine (DMAP; 0.035 g, 0.29 mmol) in …
Number of citations: 10 pubs.acs.org
PK Ambre, R RS Pissurlenkar, AS Jagyasi… - Anti-Infective …, 2012 - ingentaconnect.com
… 5-Bromo-2-hydroxypyridine-3-carboxylic acid 19 is the most active with IC50 of 3.5 nM for chloroquine sensitive and 5 nM for resistant strains of Plasmodium falciparum, compared to 11 …
Number of citations: 2 www.ingentaconnect.com
G González, JL García-Ruano - researchgate.net
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 0 www.researchgate.net
YC Wu, Y Jhong, HJ Lin, SP Swain… - Advanced Synthesis …, 2019 - Wiley Online Library
… Starting with 5-bromo-2-hydroxypyridine (1 b, 8.6 mg, 0.050 mmol), catalyst 15 a (3.0 mg, 0.005 mmol) and (E)-1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione (13.6 mg, 0.050 mmol), …
Number of citations: 26 onlinelibrary.wiley.com
V Cañibano, JF Rodríguez, M Santos… - …, 2001 - thieme-connect.com
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 88 www.thieme-connect.com
神代昭 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
1) 2-Alkyl (or aryl) oxazolo [5, 4-b] pyridines were prepared by distillation of 3-acylamino-2-hydroxypyridine which was obtained by acylation of 3-amino-2-hydroxypyridine (I). 2) 2-…
Number of citations: 3 jlc.jst.go.jp

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